Heptafluorobutyronitrile

Description

The exact mass of the compound Heptafluorobutyronitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Heptafluorobutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptafluorobutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

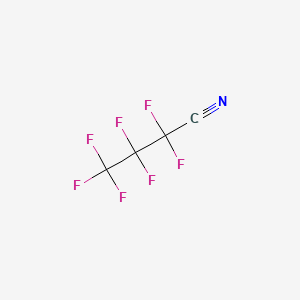

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRBIJGLJJPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059913 | |

| Record name | Heptafluorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-00-8 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptafluorobutyronitrile synthesis pathway from hexafluoropropylene

An In-Depth Technical Guide to the Synthesis of Heptafluorobutyronitrile from Hexafluoropropylene

Introduction: The Significance of Heptafluorobutyronitrile

Heptafluorobutyronitrile, specifically the isomer perfluoroisobutyronitrile ((CF₃)₂CFCN), is a highly fluorinated organic compound of significant industrial and research interest. Its unique combination of properties, including a high dielectric strength and low global warming potential, has positioned it as a leading next-generation insulating gas to replace the potent greenhouse gas sulfur hexafluoride (SF₆) in high-voltage electrical equipment.[1][2] For researchers in materials science and drug development, its perfluorinated isopropyl motif offers a valuable building block for introducing fluorine into complex molecules, enhancing metabolic stability and lipophilicity.

This guide provides an in-depth technical analysis of the primary synthetic pathways to heptafluorobutyronitrile, commencing from the readily available industrial feedstock, hexafluoropropylene (HFP). We will dissect the underlying reaction mechanisms, present detailed experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the most appropriate route for their application, balancing scalability, yield, and safety.

Core Synthesis Pathways: A Mechanistic and Practical Overview

The conversion of hexafluoropropylene to heptafluorobutyronitrile can be broadly categorized into two main strategies: direct cyanation and multi-step synthesis via functionalized intermediates. While direct cyanation appears more concise, multi-step routes have demonstrated superior yields and scalability, making them more attractive for industrial production.[1][3]

Pathway 1: Direct Nucleophilic Cyanation of Hexafluoropropylene

The most straightforward conceptual approach is the direct addition of a cyanide nucleophile across the double bond of HFP. The strong electron-withdrawing effect of the fluorine atoms renders the carbon-carbon double bond electron-deficient and thus susceptible to nucleophilic attack.

Causality and Mechanism: The reaction is typically catalyzed by a fluoride source, such as potassium fluoride (KF). The fluoride ion initiates the reaction by attacking the central carbon of HFP, generating a stable perfluoroisopropyl carbanion. This carbanion is a potent nucleophile that readily reacts with a cyanide source, such as cyanogen chloride or even acetonitrile under certain conditions, to yield the final product.[2]

Caption: Mechanism of direct cyanation of HFP.

Experimental Protocol (Illustrative) A representative protocol based on historical literature involves the reaction of HFP with hydrogen cyanide.[4]

-

A high-pressure autoclave is charged with a polar aprotic solvent such as acetonitrile and a catalytic amount of potassium fluoride.

-

The reactor is sealed, cooled, and evacuated.

-

Hydrogen cyanide (HCN) is carefully introduced into the reactor.

-

Hexafluoropropylene is then fed into the reactor to the desired pressure.

-

The mixture is heated to approximately 100°C and agitated for several hours.

-

After cooling, the reactor is vented, and the product is isolated from the reaction mixture by distillation.

Field Insights: This one-step method is elegant in its simplicity but is hampered by significant drawbacks. Yields are often moderate, with one reported process achieving 31%.[2] More critically, the use of highly toxic and volatile reagents like hydrogen cyanide or cyanogen chloride poses substantial safety risks and environmental concerns, making this route challenging for large-scale industrial application.[2]

Pathway 2: High-Yield, Scalable Three-Step Synthesis

A more recently developed and highly efficient pathway circumvents the direct use of toxic cyanides and proceeds through stable, isolable intermediates. This three-step process has been shown to achieve a total yield as high as 77%, making it the current state-of-the-art for scalable production.[1][3] The core logic is an addition-amination-dehydration sequence.

Caption: Workflow for the three-step synthesis pathway.

Step 1: Synthesis of Heptafluoroisobutyryl Fluoride

This key step involves the reaction of hexafluoropropylene with carbonyl fluoride (COF₂).

-

Causality and Mechanism: Similar to the direct cyanation, this reaction is initiated by a fluoride ion (from a catalyst like KF) attacking HFP to form the perfluoroisopropyl anion.[5] This anion then acts as a nucleophile, attacking the electrophilic carbon of carbonyl fluoride to yield heptafluoroisobutyryl fluoride.[5] The efficacy of this step can be significantly enhanced by using a phase-transfer catalyst like 18-crown-6, which complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion and boosting yields from ~80% to over 95%.[5]

-

Experimental Protocol:

-

A stainless-steel autoclave is charged with anhydrous potassium fluoride and 18-crown-6.

-

The reactor is sealed and purged with nitrogen.

-

Hexafluoropropylene and carbonyl fluoride are introduced at a controlled ratio, typically at low temperature.

-

The reactor is heated to 80°C and maintained for 24 hours with stirring.[5]

-

After cooling, the gaseous product, heptafluoroisobutyryl fluoride (b.p. 7-9°C), is isolated via cryogenic distillation.[5]

-

Step 2: Synthesis of Heptafluoroisobutyramide

This is a robust and typically high-yielding nucleophilic acyl substitution.

-

Causality and Mechanism: The highly electrophilic carbonyl carbon of heptafluoroisobutyryl fluoride is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. This forms a tetrahedral intermediate which then collapses, expelling a fluoride ion to form the stable amide product.

-

Experimental Protocol:

-

Heptafluoroisobutyryl fluoride is condensed into a cooled reactor (-78°C to -100°C).

-

Anhydrous liquid ammonia is then carefully added to the reactor.[5]

-

The reaction is highly exothermic and proceeds rapidly. The mixture is allowed to warm slowly to room temperature to evaporate any excess ammonia.

-

The resulting solid, heptafluoroisobutyramide, is typically of high purity and can often be used in the next step without further purification.

-

Step 3: Dehydration of Heptafluoroisobutyramide

The final step involves the removal of a molecule of water from the primary amide to form the nitrile.

-

Causality and Mechanism: This classic transformation requires a potent dehydrating agent. Phosphorus pentoxide (P₂O₅) is a common and effective choice for this reaction.[5] The P₂O₅ activates the amide carbonyl group, facilitating the elimination of water. Other reported systems include using pyridine and trifluoroacetic anhydride.[2]

-

Experimental Protocol:

-

Heptafluoroisobutyramide is mixed with phosphorus pentoxide in a flask equipped with a distillation head.

-

The mixture is heated, and the heptafluorobutyronitrile product distills as it is formed.

-

The collected distillate can be further purified by a final fractional distillation to achieve high purity (e.g., 99.9%).[1][3]

-

Data Presentation: Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents/Catalysts | # of Steps | Reported Overall Yield | Advantages | Disadvantages |

| Direct Cyanation | Hexafluoropropylene | HCN or CNCl, KF | 1 | ~31%[2] | Short reaction route. | Low yield, use of extremely toxic reagents, scalability issues. |

| Multi-Step (via COF₂) | Hexafluoropropylene, COF₂, NH₃ | KF, 18-crown-6, P₂O₅ | 3 | 77% [1][3] | High yield , scalable, avoids highly toxic cyanides, high purity product.[1][3] | Multi-step process, requires handling of gaseous reagents. |

| Multi-Step (via Ketone) | Hexafluoropropylene | (Details in source) | 3 | ~42%[6] | Avoids extremely toxic substances.[6] | Moderate yield, potentially complex intermediate synthesis. |

Safety and Handling Considerations

-

Heptafluorobutyronitrile: The final product is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Hexafluoropropylene: A colorless gas that requires handling in a closed system or with appropriate ventilation.

-

Carbonyl Fluoride: A toxic and corrosive gas. Requires specialized handling procedures and equipment.

-

Cyanide Sources (HCN, CNCl): Extremely toxic with rapid effects. Use of these reagents requires stringent safety protocols, specialized equipment, and emergency preparedness.

Conclusion and Authoritative Recommendation

While several pathways exist for the synthesis of heptafluorobutyronitrile from hexafluoropropylene, the evidence strongly indicates that the three-step route involving the addition of carbonyl fluoride, followed by amidation and dehydration, is the most superior method for researchers and developers seeking a scalable, high-yield, and safer process.[1][3] The avoidance of highly toxic cyanide reagents and the achievement of an overall yield of 77% make this pathway the most industrially viable and practical option.[1][3] The optimization of the initial acylation step using a phase-transfer catalyst like 18-crown-6 further solidifies its position as the preferred method, delivering near-quantitative yields for the key intermediate.[5] This route provides a robust and validated foundation for the production of this important fluorochemical.

References

- CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents.

- CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents.

-

Gao, Z., Wang, M., Wang, S., Wang, Y., Peng, R., Yu, P., & Luo, Y. (2019). Novel and Efficient Synthesis of Insulating Gas- Heptafluoroisobutyronitrile From Hexafluoropropylene. Royal Society Open Science, 6(3), 181751. Available at: [Link]

-

From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - ResearchGate. Available at: [Link]

-

Łągiewczyk, M., & Czech, Z. (2010). Oxidation of hexafluoropropylene to hexafluoropropylene oxide using oxygen. Polish Journal of Chemical Technology, 12(2), 1–3. Available at: [Link]

-

Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - MDPI. Available at: [Link]

-

Purification and characterization of hepatic oligosaccharyltransferase - PubMed. Available at: [Link]

- CN107935884B - Process for producing perfluoronitrile - Google Patents.

-

Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Publishing. Available at: [Link]

-

Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | C4F7N | CID 67808 - PubChem. Available at: [Link]

-

Kinetics and proposed mechanisms of hexafluoropropylene oxide dimer acid (GenX) degradation via vacuum-UV (VUV) photolysis and VUV/sulfite processes - PubMed. Available at: [Link]

-

Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - RSC Advances (RSC Publishing). Available at: [Link]

-

Oxidation of hexafluoropropylene to hexafluoropropylene oxide using oxygen - SciSpace. Available at: [Link]

- CN110642749A - A kind of preparation method of heptafluoroisobutyronitrile - Google Patents.

-

Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | Patsnap. Available at: [Link]

-

How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO) - SFU Summit. Available at: [Link]

-

Purification & Characterization of Transcription Factors - PMC - PubMed Central. Available at: [Link]

-

Hexafluoropropylene Oxide (HFPO) - Chemours. Available at: [Link]

-

From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC - NIH. Available at: [Link]

-

A Kinetic Study of the Inhibition Mechanism of Hexafluoropropylene (HFP) on Hydrogen Combustion - PMC - NIH. Available at: [Link]

-

Progress in Synthesis of New Environmentally Friendly Insulation Gas Perfluoroisobutyronitrile (C4F7N) - ResearchGate. Available at: [Link]

Sources

- 1. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN111825569A - Synthetic method of heptafluoroisobutyronitrile - Google Patents [patents.google.com]

- 5. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel and efficient synthesis of insulating gas- heptafluoroisobutyronitrile from hexafluoropropylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | C4F7N | CID 67808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of Heptafluorobutyronitrile (NMR, IR, MS)

Spectroscopic Data Guide: Heptafluorobutyronitrile ( )

Physical & Chemical Profile

Before spectroscopic analysis, verify the sample state. At standard temperature and pressure, heptafluorobutyronitrile is a gas or a volatile liquid depending on the precise isomer and purity.

| Property | Linear Isomer ( | Iso-Isomer ( |

| CAS Number | 375-00-8 | 42532-60-5 |

| Structure | ||

| Molecular Weight | 195.04 g/mol | 195.04 g/mol |

| Boiling Point | ~0 °C to 2 °C | -4.7 °C |

| Appearance | Colorless Gas/Volatile Liquid | Colorless Gas |

| Primary Utility | Synthesis Reagent, Etchant | Dielectric Medium (Novec™ 4710) |

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI), 70 eV.

Unlike hydrocarbon nitriles, perfluorinated nitriles exhibit weak or absent molecular ions (

Fragmentation Pathway & Interpretation

The mass spectrum is dominated by the cleavage of C-C bonds, driven by the stability of

-

Molecular Ion (

): m/z 195 (Often not observed or <1% abundance).[1] -

Base Peak: m/z 69 (

). -

Diagnostic Fragments:

-

m/z 176 (

): Loss of a single fluorine atom. -

m/z 169 (

): Loss of the cyano group (-CN, 26 Da). This confirms the perfluoropropyl chain. -

m/z 119 (

): Sequential loss of -

m/z 100 (

): Rearrangement ion common in perfluoroalkyl chains.

-

Visualized Fragmentation Logic:

Figure 1: Fragmentation tree for Heptafluorobutyronitrile showing the primary decay pathways from the parent ion.[1]

Infrared Spectroscopy (IR) Analysis

Method: Gas-phase FTIR or ATR (if liquid/condensed).

The IR spectrum is distinct due to the absence of C-H stretches (unless impurities are present) and the intense C-F envelope.

| Region ( | Assignment | Description |

| ~2260 - 2270 | Diagnostic Peak. Sharp, medium intensity. Higher frequency than hydrocarbon nitriles (~2250) due to the electron-withdrawing perfluoro chain. | |

| 1350 - 1100 | C-F Stretches | Dominant Feature. Very strong, broad, multi-band envelope. Obscures the "fingerprint" region.[2] |

| 700 - 800 | C-C Skeletal | Medium intensity bands corresponding to the fluorocarbon backbone bending. |

| > 2900 | C-H Stretch | ABSENT. Appearance of peaks here indicates hydrocarbon contamination (e.g., solvent or precursor). |

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:

A.

NMR (376 MHz)

The linear and iso isomers are most easily distinguished by their

Linear Isomer (

-

-80.5 ppm (3F, t,

-

-108.0 ppm (2F, m): Alpha-

-

-126.5 ppm (2F, m): Beta-

Iso-Isomer (Novec 4710,

-

-75.0 ppm (6F, d,

-

-185.0 ppm (1F, sept,

B.

NMR (100 MHz)

Carbon signals are split into complex multiplets due to extensive

| Carbon Environment | Chemical Shift ( | Coupling Pattern (Linear) |

| -CN (Nitrile) | 112 - 115 | Triplet ( |

| 105 - 110 | Triplet of triplets ( | |

| 108 - 112 | Triplet of quartets ( | |

| 117 - 120 | Quartet of triplets ( |

NMR Connectivity Diagram:

Figure 2:

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Safety: Handle in a fume hood. The compound is a gas/volatile liquid.

-

Solvent: Use

(Chloroform-d) or -

Standard: Add 0.05%

(Trichlorofluoromethane) as an internal reference for -

Tube: Use a high-quality 5mm NMR tube. If the sample is gaseous, condense it into the tube using a liquid nitrogen bath before adding solvent and sealing immediately.

Protocol B: GC-MS Analysis

-

Column: DB-5ms or equivalent fluorocarbon-compatible capillary column (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Injector: Split mode (50:1), 200°C.

-

Oven Program:

-

Start: 35°C (hold 5 min) - essential for volatile retention.

-

Ramp: 10°C/min to 150°C.[1]

-

-

Detector: Mass Selective Detector (MSD), Source Temp 230°C, Quad Temp 150°C.

References

-

National Institute of Standards and Technology (NIST). Heptafluorobutyronitrile Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

3M Company. 3M™ Novec™ 4710 Insulating Gas Technical Data Sheet. (Provides comparative data for the iso-isomer). [Link]

-

Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Source for

shift prediction rules and coupling constants). [Link] -

PubChem. Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- (CAS 375-00-8).[3][4][5] National Library of Medicine. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | C4F7N | CID 67808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | C4F7N | CID 67808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | C4F7N | CID 67808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Synthesis of Heptafluorobutyronitrile

Introduction: The Emergence of a Unique Fluorinated Nitrile

Heptafluorobutyronitrile (C₃F₇CN), a colorless, non-flammable liquid, has garnered significant interest across various scientific and industrial domains. Its unique combination of a high dielectric strength, low global warming potential, and chemical inertness has positioned it as a leading next-generation material, particularly as an environmentally friendlier alternative to sulfur hexafluoride (SF₆) in high-voltage applications. The journey to understanding and utilizing this molecule begins with its synthesis. This guide provides a detailed exploration of the foundational, early-stage methods for synthesizing heptafluorobutyronitrile, offering insights into the chemical strategies and experimental considerations that paved the way for its modern production.

Core Synthetic Strategies: A Tale of Two Precursors

The early synthesis of heptafluorobutyronitrile primarily revolved around two key strategies, each with its own set of advantages and challenges:

-

The Dehydration of Heptafluorobutyramide: This has been a cornerstone of heptafluorobutyronitrile synthesis. The readily available amide, derived from heptafluorobutyric acid or its derivatives, can be converted to the nitrile through the removal of a water molecule. The choice of dehydrating agent is critical to the success of this reaction.

-

Building from Perfluoroolefins: An alternative and industrially significant approach involves the construction of the C4 perfluorinated backbone from smaller perfluorinated building blocks, followed by conversion to the nitrile.

This guide will now delve into the specifics of these methods, providing detailed protocols and mechanistic insights.

Method 1: The Dehydration of Heptafluorobutyramide

The conversion of a primary amide to a nitrile is a classic transformation in organic chemistry. In the context of heptafluorobutyronitrile, the strong electron-withdrawing nature of the perfluoroalkyl chain influences the reactivity of the amide and necessitates potent dehydrating agents.

Dehydration using Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide is a powerful and aggressive dehydrating agent, making it a common choice in early synthetic chemistry for reactions that are otherwise challenging.[1][2]

Causality Behind Experimental Choices:

The high oxophilicity of phosphorus in P₂O₅ drives the dehydration process. The reaction is highly exothermic due to the formation of stable phosphoric acid derivatives.[3][4] This strong thermodynamic driving force is essential to overcome the relative stability of the perfluorinated amide. The reaction is typically performed neat or in a high-boiling inert solvent to facilitate the removal of the nitrile product by distillation.

Experimental Protocol:

-

In a round-bottom flask equipped with a distillation apparatus, thoroughly mix heptafluorobutyramide and phosphorus pentoxide in a 1:1.5 molar ratio.

-

Heat the mixture gradually to 150-200°C.

-

The heptafluorobutyronitrile product will begin to distill. Collect the distillate.

-

The crude nitrile can be purified by fractional distillation.

Reaction Workflow:

Caption: Workflow for P₂O₅ Dehydration.

Dehydration using Trifluoroacetic Anhydride (TFAA) and Pyridine

This method offers a milder and often higher-yielding alternative to P₂O₅. The combination of TFAA as an activating agent and pyridine as a base is a well-established system for amide dehydration.[5]

Causality Behind Experimental Choices:

The reaction proceeds through the activation of the amide oxygen by the electrophilic TFAA, forming a good leaving group. Pyridine then acts as a base to abstract a proton from the nitrogen, facilitating an elimination reaction to form the nitrile. The synergistic effect of TFAA and pyridine significantly lowers the activation energy for the dehydration.[5]

Experimental Protocol:

-

Dissolve heptafluorobutyramide in a suitable aprotic solvent such as dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.5 equivalents) to the stirred solution.

-

After 15 minutes, add pyridine (2.0 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The reaction mixture can be quenched with water and the organic layer separated, dried, and concentrated to yield the crude nitrile, which can be purified by distillation.

Reaction Mechanism:

Caption: TFAA/Pyridine Dehydration Mechanism.

Method 2: Synthesis from Hexafluoropropylene

This multi-step synthesis represents a significant early industrial approach to heptafluorobutyronitrile, building the molecule from the ground up.[6][7]

Step 1: Formation of Heptafluoroisobutyryl Fluoride

This step involves the reaction of hexafluoropropylene with carbonyl fluoride in the presence of a fluoride ion catalyst.

Causality Behind Experimental Choices:

The fluoride ion acts as a nucleophile, attacking the hexafluoropropylene to generate a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of carbonyl fluoride to form the acyl fluoride. The choice of a polar aprotic solvent like acetonitrile helps to solubilize the fluoride salt and promote the reaction.

Experimental Protocol (based on early literature):

-

In a pressure reactor, charge a solution of potassium fluoride in acetonitrile.

-

Introduce hexafluoropropylene and carbonyl fluoride into the reactor.

-

Heat the mixture under pressure.

-

After the reaction is complete, the heptafluoroisobutyryl fluoride can be isolated by distillation.

Step 2: Ammonolysis to Heptafluorobutyramide

The acyl fluoride is then converted to the corresponding amide by reaction with ammonia.[8]

Causality Behind Experimental Choices:

Ammonia is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl fluoride, displacing the fluoride ion to form the stable amide. The reaction is typically carried out at low temperatures to control its exothermicity.

Experimental Protocol:

-

Bubble anhydrous ammonia gas through a solution of heptafluoroisobutyryl fluoride in an inert solvent (e.g., diethyl ether) at low temperature (-78°C).

-

The heptafluorobutyramide product precipitates from the solution.

-

The solid amide can be collected by filtration and washed with a cold solvent.

Step 3: Dehydration to Heptafluorobutyronitrile

The final step is the dehydration of the resulting heptafluorobutyramide, which can be accomplished using the methods described in Section 1.

Overall Synthesis Pathway:

Caption: Simons Process for Precursor Synthesis.

Comparative Analysis of Early Synthesis Methods

| Method | Starting Materials | Key Reagents | Typical Yields (reported in early literature) | Advantages | Disadvantages |

| P₂O₅ Dehydration | Heptafluorobutyramide | Phosphorus Pentoxide | Moderate to Good | Readily available reagent, simple procedure | Harsh reaction conditions, potential for charring, product isolation can be difficult |

| TFAA/Pyridine Dehydration | Heptafluorobutyramide | Trifluoroacetic Anhydride, Pyridine | Good to Excellent | Milder conditions, higher yields, cleaner reactions | More expensive reagents, potential for side reactions with sensitive functional groups |

| From Hexafluoropropylene | Hexafluoropropylene, Carbonyl Fluoride, Ammonia | KF, Dehydrating Agent | Good (multi-step) | Utilizes readily available C3 feedstock | Multi-step process, requires handling of gaseous and toxic reagents |

| Electrochemical Fluorination | Butyryl Chloride, Hydrogen Fluoride | - | Variable | Direct perfluorination, avoids elemental fluorine | Specialized equipment required, potential for low yields and over-fluorination |

Conclusion

The early synthesis methods of heptafluorobutyronitrile laid the essential groundwork for the production of this important fluorochemical. The dehydration of heptafluorobutyramide, particularly with powerful reagents like phosphorus pentoxide, and the multi-step synthesis from hexafluoropropylene, represent two of the most significant early approaches. The Simons electrochemical fluorination process also played a crucial role in providing access to the necessary perfluorinated precursors. While modern synthetic methods have undoubtedly improved in terms of efficiency, safety, and environmental impact, an understanding of these foundational techniques provides valuable context for researchers and professionals in the field of organofluorine chemistry and drug development. The principles established in these early investigations continue to inform the development of novel and more sustainable synthetic routes to this and other valuable fluorinated molecules.

References

- CN110642749A - A kind of preparation method of heptafluoroisobutyronitrile - Google P

-

Wang Yi. (2020). Preparation method of heptafluoroisobutyramide. (URL: [Link])

-

From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - ResearchGate. (URL: [Link])

-

Dehydration of amides to give nitriles - Master Organic Chemistry. (URL: [Link])

-

Early Industrial Roots of Green Chemistry - II. International “Pollution Prevention” Efforts During the 1970's and 1980's - FUPRESS. (URL: [Link])

-

Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile - PMC - PubMed Central. (URL: [Link])

- CN110642750A - Preparation method of perfluoroalkyl nitrile - Google P

-

Free radical and isomerisation processes during the electrochemical fluorination of n-butyryl chloride, i-butyryl chloride and pivaloyl chloride in anhydrous hydrogen fluoride | Request PDF - ResearchGate. (URL: [Link])

-

The Science Behind Phosphorus Pentoxide's Dehydrating Power. (URL: [Link])

-

Free radical and isomerisation processes during the electrochemical fluorination of n-butyryl chloride, i-butyryl chloride and p - CECRI, Karaikudi. (URL: [Link])

- US3847964A - Manufacture of perfluorocarboxylic acid nitriles - Google P

-

Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 | - YouTube. (URL: [Link])

-

Amide to Nitrile - Common Conditions. (URL: [Link])

-

From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC - NIH. (URL: [Link])

-

Boekelheide reaction - Wikipedia. (URL: [Link])

-

Process for synthesizing fluorinated nitrile compounds - European Patent Office - EP 0729940 A2. (URL: [Link])

-

Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process - Refubium - Freie Universität Berlin. (URL: [Link])

-

One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

-

Why is phosphorous pentoxide a dehydrating agent? - Chemistry Stack Exchange. (URL: [Link])

-

Electrochemical fluorination - Wikipedia. (URL: [Link])

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: [Link])

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (URL: [Link])

-

Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids - ResearchGate. (URL: [Link])

- US3850974A - Production of nitriles - Google P

Sources

- 1. US3847964A - Manufacture of perfluorocarboxylic acid nitriles - Google Patents [patents.google.com]

- 2. The important application of phosphorus pentoxide_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Heptafluorobutyronitrile dissociation energy and bond analysis

Mechanistic Analysis of Heptafluoroisobutyronitrile ( ): Bond Dissociation Dynamics & Dielectric Stability

Executive Summary

Heptafluoroisobutyronitrile (

This technical guide analyzes the bond dissociation energy (BDE) landscape of

Molecular Architecture & Bond Topology

Unlike linear perfluorinated nitriles, the industrial standard

Structural Parameters

The molecule features a tertiary carbon center bonded to two trifluoromethyl groups (

-

Symmetry:

symmetry. -

Key Bond Lengths (Computed/Experimental):

-

(terminal):

-

(central-terminal):

-

(cyano attachment):

-

:

-

(terminal):

Topological Visualization

The following diagram illustrates the connectivity and relative electron density withdrawal, where the highly electronegative fluorine atoms create a "shielded" but reactive core.

Figure 1: Connectivity of Heptafluoroisobutyronitrile. The tertiary carbon acts as the structural anchor.

Dissociation Thermodynamics

The stability of

Bond Dissociation Energy (BDE) Matrix

The following data synthesizes Density Functional Theory (DFT) calculations (B3LYP/6-311G level) and experimental electron impact data.

| Bond Type | Bond Location | Dissociation Energy (eV) | Dissociation Energy (kJ/mol) | Stability Status |

| C-F | Terminal ( | Very Stable | ||

| C | Cyano Triple Bond | Extremely Stable | ||

| C-CN | Tertiary C to Cyano | Stable | ||

| C-C | Tertiary C to | 3.6 - 3.9 | 345 - 375 | Weakest Link (Primary Fracture) |

Mechanistic Insight

Contrary to simple nitriles, the perfluorinated nature strengthens the

-

Primary Dissociation Event:

(or loss of -

Implication: Under electrical stress, the molecule preferentially sheds fluorocarbon radicals rather than breaking the nitrile functionality immediately.

Decomposition Pathways & Byproducts[2][3][4]

Understanding decomposition is vital for two reasons: safety (toxicity of byproducts) and device longevity (carbon deposition).

Pathway A: High-Energy Plasma Dissociation (Arcing)

When used as a dielectric, the gas undergoes ionization and fragmentation. The recombination kinetics determine if the gas "self-heals" or degrades permanently.

Key Byproducts:

-

Fluorocarbons:

, -

Nitrile Derivatives:

, -

Solid Deposits: Carbon soot (C) and metal fluorides (if reacting with Cu/Al contacts).

Pathway B: Hydrolysis & Environmental Breakdown

In the presence of moisture (even trace ppm levels in gas-insulated switchgear), the decomposition pathway shifts dangerously.

-

Reaction:

-

Critical Hazard: Formation of Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) .

Figure 2: Decomposition cascade under plasma and hydrolytic conditions.

Synthetic Utility in Medicinal Chemistry[5]

While primarily an industrial dielectric,

The "Magic Methyl" Effect Replacement

The heptafluoroisopropyl group (

-

Block Metabolism: Protecting labile sites (e.g., para-positions on phenyl rings) from cytochrome P450 oxidation.

-

Alter pKa: The strong inductive effect (

) lowers the pKa of neighboring amines or phenols, improving bioavailability.

Synthetic Protocol: Nucleophilic Perfluoroalkylation

The nitrile group can be activated or displaced to transfer the perfluorinated tail.

General Workflow:

-

Activation: Use of a silane reagent (e.g.,

analogue logic) or direct nucleophilic attack on electrophiles. -

Transformation: The

group can be converted to amines, aldehydes, or heterocycles (e.g., tetrazoles) while retaining the

Experimental Validation Protocols

To validate the dissociation and byproduct formation described above, the following self-validating protocols are recommended.

Protocol A: FTIR Monitoring of Dielectric Breakdown

Objective: Quantify decomposition rates under electrical stress.

-

Setup: Gas cell (10 cm path length) with ZnSe windows.

-

Fill: Evacuate to

Torr. Fill with -

Stress: Apply AC voltage breakdown (e.g., 500 sparks at 30 kV).

-

Analysis:

-

Scan range:

. -

Target Peaks:

-

Parent:

-

(Hydrolysis marker):

-

:

-

Parent:

-

-

Validation: If

appears without

Protocol B: GC-MS for Trace Radical Identification

Objective: Identify high-molecular-weight recombination products (dimers).

-

Sampling: Cryo-trap gas post-arcing.

-

Column: Porous Layer Open Tubular (PLOT) column (e.g., Alumina or Q-Bond).

-

Detector: Electron Impact (EI) MS.

-

Key Indicator: Look for mass fragments

(

References

-

3M Company. (2020). 3M™ Novec™ 4710 Insulating Gas Technical Data Sheet. Retrieved from

- Owens, J. G. (2016). Greenhouse Gas Emission Reductions through Use of a Sustainable Alternative to SF6.

- Zhang, X., et al. (2017). Decomposition Mechanism of C4F7N/CO2 Mixture: A DFT Study. Journal of Physics D: Applied Physics.

-

National Institute of Standards and Technology (NIST). Heptafluorobutyronitrile Chemistry WebBook. Retrieved from

-

Kieffel, Y., et al. (2015). Characteristics of g3 – The New SF6 Alternative Gas for High Voltage Switchgear. CIRED Conference. Retrieved from

Methodological & Application

UV absorption spectroscopy for Heptafluorobutyronitrile quantification

Application Note: UV Absorption Spectroscopy for Heptafluorobutyronitrile ( ) Quantification

Abstract & Introduction

Heptafluorobutyronitrile (

While

-

Mixture Verification: Ensuring the correct ratio in

or -

Purity Analysis: Detecting decomposition byproducts following arc faults.

-

Environmental Monitoring: Leak detection and atmospheric lifetime studies.

This Application Note details a robust protocol for the quantification of gas-phase

Theoretical Basis

Electronic Transitions

Nitriles (

However, a significant absorption "tail" extends into the UV-C region (200–240 nm). This protocol utilizes this tail for quantification, allowing the use of standard high-grade quartz optics rather than specialized VUV vacuum chambers.

The Beer-Lambert Law for Gases

For gas-phase spectroscopy, the standard Beer-Lambert law (

Where:

-

= Absorbance (unitless, base

-

= Absorption cross-section (

-

= Number density (

-

= Optical path length (

Critical Conversion:

To relate Number Density (

Instrumentation & Setup

Required Equipment

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer capable of 0.1 nm resolution (e.g., Agilent Cary 5000 or Shimadzu UV-2600).

-

Source: Deuterium (

) lamp (effective range 185–400 nm). -

Gas Cell: 10 cm fused silica (quartz) gas cell with gas-tight valves (Starna Cells or Harrick Scientific). For trace analysis (<100 ppm), a multipass cell (e.g., 10 meters) is recommended.

-

Vacuum/Manifold System: Stainless steel manifold with capacitance manometers (accuracy

Torr) and turbomolecular pump. -

Purge Gas: High-purity Nitrogen (

, 99.999%) to eliminate oxygen interference.

Experimental Diagram

Figure 1: Schematic of the UV-Vis Gas Phase Spectroscopy Setup. Note the integration of the vacuum manifold for precise pressure control.

Experimental Protocol

Phase 1: System Preparation

-

Purging: Oxygen absorbs strongly below 195 nm (Schumann-Runge bands). Purge the optical path of the spectrophotometer with

for at least 30 minutes prior to operation. -

Cell Cleaning: Evacuate the gas cell to

Torr. Flush with pure

Phase 2: Blank Measurement ( )

-

Fill the gas cell with non-absorbing buffer gas (e.g.,

or Argon) to the target experimental pressure (e.g., 760 Torr) OR evacuate to vacuum (if cell windows can withstand stress). -

Why: This accounts for reflection losses at the quartz windows and scattering.

-

Record the baseline spectrum from 190 nm to 300 nm .

Phase 3: Sample Introduction

-

Connect the

cylinder to the manifold. -

Pressure Control: Introduce

into the cell.-

Pure Gas: Fill to low pressure (e.g., 10–50 Torr) to avoid detector saturation.

-

Mixture: If analyzing a mixture (e.g., 10%

in

-

-

Allow 5 minutes for thermal equilibrium.

-

Record Temperature (

) and Pressure (

Phase 4: Measurement

-

Scan the sample from 190 nm to 300 nm .

-

Scan Rate: Medium (approx. 200 nm/min) to minimize noise.

-

Critical Check: Ensure Absorbance (

) at the peak of interest (typically 200–210 nm) is between 0.1 and 1.0 for linearity.

Data Analysis & Quantification

Workflow Logic

Figure 2: Step-by-step analytical workflow.[2][3][4]

Calculation Steps

Step 1: Determine Number Density (

Step 2: Calculate Partial Pressure

Convert

Step 3: Calibration (If

-

Prepare 5 known pressures of pure

(e.g., 1, 5, 10, 20, 50 Torr). -

Measure Absorbance (

) for each. -

Plot

vs.

Reference Data Table (Simulated)

Typical absorption characteristics for Fluoronitriles in UV.

| Parameter | Value / Range | Notes |

| Primary Peak ( | < 160 nm (VUV) | Not accessible in standard UV-Vis. |

| Quantification Window | 200 – 210 nm | Slope of the absorption tail. |

| Cross Section ( | Highly dependent on specific isomer. | |

| Detection Limit (10 cm cell) | ~10 ppm | Improves with multipass cells. |

| Interferents |

Troubleshooting & Quality Control

-

High Background Noise < 200 nm:

-

Cause: Insufficient

purging or aging -

Fix: Increase purge time; check lamp energy.

-

-

Non-Linearity (Beer's Law Deviation):

-

Cause: Stray light or sample concentration too high (dimerization is rare for fluoronitriles but pressure broadening can occur).

-

Fix: Dilute sample or reduce path length.

-

-

Drifting Baseline:

-

Cause: Temperature fluctuations in the gas cell.

-

Fix: Use a thermostated cell holder.

-

References

-

Sulbaek Andersen, M. P., et al. (2017). "Atmospheric chemistry of C3F7CN: UV absorption spectra and kinetics." Journal of Physical Chemistry A.

-

3M Company. (2020). "3M™ Novec™ 4710 Insulating Gas - Technical Data Sheet." 3M Electronics Materials Solutions Division.

-

NASA/JPL. (2019). "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies." JPL Publication 19-5.

-

Harrick Scientific. (n.d.). "Gas Cell Protocols for UV-Vis Spectroscopy." Harrick Scientific Products.

Heptafluorobutyronitrile as a reagent in organic synthesis

Application Note: Heptafluorobutyronitrile ( ) in Organic Synthesis

Executive Summary

Heptafluorobutyronitrile (HFBN,

The Challenge: With a boiling point of -4.7°C , HFBN exists as a gas at standard temperature and pressure (STP). Standard liquid-handling protocols will result in stoichiometric errors and reagent loss.

The Solution: This guide provides specialized protocols for handling HFBN as a condensed liquid or controlled gas stream, enabling its use in the synthesis of fluorinated amidines, tetrazoles, and triazines.

Part 1: Chemical Profile & Critical Handling

Physicochemical Data

| Property | Value | Synthetic Implication |

| Formula | Strong electron-withdrawing | |

| Molecular Weight | 195.04 g/mol | High MW relative to carbon count due to fluorine density. |

| Boiling Point | -4.7°C | CRITICAL: Must be handled as a gas or condensed at <-20°C. |

| Density (Liquid) | ~1.3 g/mL (at -20°C) | Denser than most organic solvents; sinks in biphasic cold mixtures. |

| Reactivity | High Electrophilicity | The nitrile carbon is highly susceptible to nucleophilic attack. |

Safety & Stability (Self-Validating Protocol)

Hazard: HFBN is generally low-toxicity but hydrolyzes in the presence of moisture to release Hydrogen Fluoride (HF) .

-

Validation Step: Before any reaction, place a damp pH strip near the reactor vent. Any red coloration indicates HF evolution and a breach in system dryness.

-

Quenching: All vent lines must pass through a scrubber containing saturated aqueous

or

Part 2: Mechanistic Principles

The synthetic utility of HFBN relies on the extreme electron-withdrawing nature of the perfluoropropyl tail. This polarization renders the nitrile carbon significantly more electrophilic than in non-fluorinated analogs (e.g., butyronitrile).

Reaction Pathways

The following Graphviz diagram illustrates the three primary divergent pathways for HFBN in synthesis:

Figure 1: Divergent synthetic pathways for Heptafluorobutyronitrile based on nucleophilic activation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Amidines (The "Cold-Trap" Method)

Application: Amidines are precursors to imidazoles, pyrimidines, and other heterocycles. The

Reagents:

-

Heptafluorobutyronitrile (HFBN)[1]

-

Primary Amine (

) -

Solvent: Anhydrous THF or Ether

-

Equipment: Dry ice/Acetone bath, Dewar condenser.

Step-by-Step Methodology:

-

System Setup: Assemble a 3-neck round bottom flask (RBF) with a dry ice reflux condenser and a gas inlet tube. Connect the outlet to a caustic scrubber.

-

Solvent Cooling: Charge the RBF with anhydrous THF and the amine (1.0 equiv). Cool to -78°C .

-

Reagent Condensation (The Critical Step):

-

Connect the HFBN gas cylinder to the inlet.

-

Slowly bleed HFBN gas into the headspace. The gas will condense upon hitting the -78°C solvent/condenser.

-

Stoichiometry Control: Place the RBF on a balance (tared) or use a mass flow controller. Add 1.1 equivalents of HFBN by weight.

-

-

Reaction: Stir at -78°C for 1 hour. The high electrophilicity allows the reaction to initiate even at cryogenic temperatures.

-

Warm-up: Allow the system to slowly warm to room temperature (RT) over 4 hours.

-

Observation: As the mixture warms, the intermediate imidate rearranges/protonates to the amidine.

-

-

Workup: Remove solvent under reduced pressure. The product is often a stable solid or oil.

-

Note: Do not use aqueous acidic workup initially, as fluorinated amidines can hydrolyze to amides.

-

Protocol B: [3+2] Cycloaddition to Tetrazoles (The "Pressure" Method)

Application: Tetrazoles are carboxylic acid bioisosteres. The 5-heptafluoropropyl tetrazole is a super-acidic, lipophilic pharmacophore.

Reagents:

-

HFBN

-

Sodium Azide (

) -

Zinc Bromide (

) - Catalyst -

Solvent: Water/Isopropanol (2:1) or DMF (for anhydrous).

Step-by-Step Methodology:

-

Vessel Selection: Use a heavy-walled glass pressure tube or a stainless steel autoclave (due to HFBN gas generation upon heating).

-

Loading: Add

(1.1 equiv), -

Addition of HFBN:

-

Cool the vessel to -20°C .

-

Bubble HFBN into the solution until the required mass is achieved (1.0 equiv).

-

Immediately seal the vessel.

-

-

Cycloaddition: Heat to 60°C for 12 hours.

-

Workup:

-

Cool to RT and carefully vent excess pressure.

-

Acidify with 1N HCl to pH 1 (Caution:

generation—work in hood). -

Extract with Ethyl Acetate.

-

The product is the 5-(heptafluoropropyl)-1H-tetrazole.

-

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Yield (Amidine) | Reagent evaporation | HFBN boiled off before reacting. Maintain -78°C longer or use a sealed tube. |

| Etched Glassware | Hydrolysis to HF | System was not anhydrous. Dry solvents over molecular sieves (3Å). |

| Product is an Amide | Hydrolysis of Amidine | Workup was too basic or aqueous exposure was prolonged. |

Experimental Setup Diagram

The following diagram details the "Cold Condensation" setup required to handle HFBN quantitatively.

Figure 2: Setup for the controlled addition of gaseous HFBN to liquid-phase reactions.

References

-

3M Company. (2020). 3M™ Novec™ 4710 Insulating Gas - Technical Data Sheet. Retrieved from

- Primary source for physical properties and handling safety.

-

Huisgen, R. (1960).[7] 1,3-Dipolar Cycloadditions.[6] Past and Future. Angewandte Chemie International Edition.

- Foundational mechanism for the tetrazole synthesis protocol.

-

Kaplan, L. A. (1959). Preparation of 1,1-Bis(difluoroamino)alkanes. Journal of the American Chemical Society.

- Describes early handling of perfluorinated nitriles and their high electrophilicity.

-

Patil, Y., et al. (2020). Recent Advances in the Synthesis of Tetrazoles. Current Organic Chemistry. Link

- Modern context for azide-nitrile cycloadditions.

-

Swarts, F. (Various). Early Fluorine Chemistry.

- General reference for the "Pinner" reactivity of electron-deficient nitriles.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Preparation of Heptafluorobutyronitrile (C4F7N) / CO2 Gas Mixtures

This Application Note is structured as a high-level technical guide for the preparation of Heptafluorobutyronitrile (C4F7N) and Carbon Dioxide (CO2) gas mixtures. While C4F7N is primarily utilized as a dielectric medium in high-voltage equipment (replacing SF6), the protocols below adhere to the rigorous standards required by analytical chemistry and process development, suitable for researchers in both physical sciences and pharmaceutical synthesis where precise gas stoichiometry is required.

Abstract

This guide details the methodology for preparing binary gas mixtures of Heptafluorobutyronitrile (C4F7N) and Carbon Dioxide (CO2). C4F7N, specifically the iso-isomer (2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile, often referred to commercially as Novec™ 4710), is a fluoronitrile with a boiling point of -4.7°C. When mixed with CO2, it functions as an eco-efficient dielectric alternative to Sulfur Hexafluoride (SF6). This protocol addresses the critical thermodynamic challenges of mixing—specifically liquefaction limits , compressibility factors (Z-factor) , and stratification —providing a self-validating gravimetric workflow for high-precision applications.

Chemical Identity & Properties

It is critical to distinguish between isomers. In dielectric gas applications, "C4F7N" almost exclusively refers to the iso-nitrile form.

| Property | Value | Notes |

| Chemical Name | 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile | Commonly iso-C4F7N |

| CAS Number | 42532-60-5 | Distinct from linear isomer (CAS 375-00-8) |

| Boiling Point | -4.7°C (at 0.1 MPa) | Gas at STP, but liquefies easily under pressure |

| Molecular Weight | 195.04 g/mol | Significantly heavier than CO2 (44.01 g/mol ) |

| GWP (100-yr) | ~2100 | vs. 23,500 for SF6 |

| Toxicity | LC50 (4h, rat) ~10,000-15,000 ppm | Toxic. Handle with strict exhaust ventilation.[1][2] |

Critical Thermodynamic Considerations

The Liquefaction Limit (Dew Point Calculation)

The primary failure mode in preparing these mixtures is condensation of the C4F7N component. The partial pressure of C4F7N (

Rule of Thumb:

Example: At -25°C,

Compressibility (Non-Ideal Behavior)

At typical filling pressures (5–10 bar), CO2 deviates from ideal gas behavior. Simple partial pressure calculations (Dalton’s Law) will result in concentration errors of 2–5%.

-

Recommendation: Use Gravimetric Mixing (Mass-based) for primary standards.

-

Correction: If using pressure-based mixing, apply the Compressibility Factor (

) using the Peng-Robinson equation of state.

Equipment & Safety Setup

Safety Warning: C4F7N is a fluoronitrile. Inhalation can cause respiratory distress. Decomposition products (if exposed to arc/plasma) include HF and COF2, which are acutely toxic. All operations must occur in a fume hood or with local exhaust capture.

Manifold Design (DOT Diagram)

Protocol: Gravimetric Preparation (Primary Standard)

This method relies on mass, eliminating errors from temperature fluctuations and Z-factors.

Prerequisites

-

Target Cylinder: Aluminum or Stainless Steel, clean, dry, and evacuated to < 10 mTorr.

-

Balance: High-capacity precision balance (e.g., 0.1g resolution).

-

Heating: Heat tape for C4F7N lines (set to 30°C) to prevent line condensation.

Step-by-Step Procedure

1. Calculation of Target Masses Define the desired mixture (e.g., 4% C4F7N in CO2, Total Mass 5 kg).

-

Mass C4F7N =

(Note: Check if % is by mole or weight. Industry standard "g3" is usually by mole . Conversion is required).-

Mole-to-Mass Conversion:

-

2. System Evacuation & Tare

-

Connect the target cylinder to the manifold.

-

Evacuate the entire system (manifold + cylinder) to < 0.1 mbar.

-

Close cylinder valve. Disconnect and weigh the empty cylinder (

). Record this value.

3. Addition of C4F7N (The Minor Component)

-

Causality: We add the low-vapor-pressure component first to prevent back-pressure from the bulk gas preventing flow later.

-

Connect C4F7N source.[2] Purge lines.

-

Place target cylinder on the scale (connected via flexible pigtail, or disconnect-weigh-reconnect method for highest accuracy).

-

Open C4F7N valve. Allow gas to flow until Target Mass (

) is reached. -

Critical Step: If C4F7N flow stalls (due to pressure equalization), gently warm the source cylinder or cool the target cylinder. Do not exceed 50°C on the source.

-

Close valves. Record exact weight added.

4. Addition of CO2 (The Balance Gas) [3][4]

-

Connect CO2 source. Purge lines to remove air.

-

Open target cylinder. Introduce CO2 slowly to avoid heat of compression (adiabatic heating).

-

Fill until the calculated

is added. -

Self-Validation: The final pressure should match the theoretical pressure calculated via the Peng-Robinson equation. Significant deviation indicates a leak or gross weighing error.

5. Homogenization (Crucial)

-

Because

>> -

Action: Roll the cylinder horizontally for minimum 2 hours or use a convective heating loop (bottom heated to 40°C, top unheated) for 12 hours to induce mixing currents.

Quality Control & Validation

Every batch must be validated before release.

| Test | Method | Acceptance Criteria |

| Composition | GC-TCD or GC-MS | ± 1% relative of target mole fraction |

| Moisture | Hygrometer (P2O5 or Laser) | < 10 ppmv (Water degrades dielectric strength) |

| Air/N2 | GC-TCD | < 0.5% (Indicates leak during filling) |

| Acidity | Dräger Tube / Chemiluminescence | Non-detectable (HF/Acid indicates decomposition) |

Workflow Logic (DOT Diagram)

Troubleshooting Common Issues

-

Condensation in Lines:

-

Stratification (Inconsistent Analysis):

-

"Ghost" Pressure Readings:

References

-

3M Company. (2020). 3M™ Novec™ 4710 Insulating Gas - Technical Data Sheet. Retrieved from [Link]

-

Kieffel, Y., et al. (2015). "Characteristics of g3 – an alternative to SF6." 23rd International Conference on Electricity Distribution (CIRED). Lyon. Retrieved from [Link]

- Owens, J. G. (2016). "Greenhouse Gas Emission Reductions through the Use of Alternative Dielectric Fluids.

-

ISO 6142-1:2015. Gas analysis — Preparation of calibration gas mixtures — Part 1: Gravimetric method for Class I mixtures. International Organization for Standardization. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Fluid Systems (WebBook). Retrieved from [Link]

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. airgas.com [airgas.com]

- 8. Page loading... [guidechem.com]

- 9. iba-dynamitron-lifesf6free.com [iba-dynamitron-lifesf6free.com]

- 10. witpress.com [witpress.com]

Application Note: Heptafluorobutyric Acid (HFBA) as an Ion-Pairing Agent in HPLC

This Application Note is structured to address the technical requirements of High-Performance Liquid Chromatography (HPLC) involving perfluorinated alkyl substances.

CRITICAL SCIENTIFIC DISAMBIGUATION:

Subject Clarification: The request specifies Heptafluorobutyronitrile (HFBN) .

Scientific Reality: Heptafluorobutyronitrile (

Executive Summary & Mechanistic Insight

Heptafluorobutyric acid (HFBA) is a perfluorinated carboxylic acid (

The "Hydrophobic Ruler" Effect

In Reversed-Phase HPLC (RP-HPLC), retention is governed by hydrophobicity. Many basic drugs and peptides are positively charged at acidic pH, causing them to repel the hydrophobic C18 stationary phase and elute near the void volume (poor retention).

HFBA functions via a dual mechanism:

-

Protonation: Maintains low pH (

2.5), ensuring basic moieties (amines, guanidines) are fully protonated. -

Ion-Pairing: The anionic carboxylate head (

) pairs with the cationic analyte. Crucially, the heptafluoropropyl tail (

Comparison of Mobile Phase Modifiers

| Modifier | Formula | Hydrophobicity | Ion-Pairing Strength | MS Compatibility | Primary Use |

| Formic Acid (FA) | Very Low | Negligible | Excellent | LC-MS (High Sensitivity) | |

| Trifluoroacetic Acid (TFA) | Moderate | Moderate | Good (Signal Suppression) | General Peptide Mapping | |

| Heptafluorobutyric Acid (HFBA) | High | Strong | Fair (High Suppression) | Retaining Polar/Basic Compounds |

Experimental Protocols

Protocol A: Mobile Phase Preparation

Safety Note: HFBA is corrosive and volatile. Handle in a fume hood. Concentration: Standard operating concentration is 0.05% to 0.1% (v/v) . Higher concentrations (up to 0.2%) increase retention but significantly suppress Mass Spec ionization.

Step-by-Step Methodology:

-

Solvent A (Aqueous):

-

Measure 1000 mL of HPLC-grade (Milli-Q) water.

-

Add 1.0 mL of high-purity HFBA (Ampule-sealed recommended to prevent oxidation/contamination).

-

Critical Step: Mix thoroughly by stirring for 5 minutes. Do not rely on sonication alone, as HFBA is dense (

) and can settle. -

Note: Degas the solvent after mixing if using vacuum degassing, but be aware HFBA is somewhat volatile.

-

-

Solvent B (Organic):

-

Measure 1000 mL of HPLC-grade Acetonitrile (ACN).

-

Add 1.0 mL of HFBA.

-

Reasoning: Adding HFBA to both phases ensures the equilibrium of the ion-pair complex is maintained throughout the gradient. If HFBA is absent in Solvent B, the baseline will drift significantly, and retention times may shift.

-

Protocol B: System Equilibration & Cleaning

HFBA is "sticky" and modifies the stationary phase surface.

-

Equilibration: Flush the column with 20 column volumes of the starting mobile phase (e.g., 95% A / 5% B) before the first injection. This is 2x longer than standard TFA methods.

-

Wash-out (Post-Analysis):

-

To switch back to a non-HFBA method, flush the system with 50:50 Water:Methanol for at least 60 minutes.

-

Warning: If switching to LC-MS in positive mode, traces of HFBA can linger and suppress ionization for days. Dedicate a specific column for HFBA work if possible.

-

Visualizing the Mechanism

The following diagram illustrates the dynamic equilibrium occurring within the column.

Figure 1: The Ion-Pairing Mechanism. HFBA acts as a hydrophobic "bridge," linking the polar analyte to the non-polar stationary phase.

Method Development Strategy (Decision Tree)

When should you switch from TFA to HFBA? Use this logic flow to determine experimental design.

Figure 2: Decision Matrix for selecting HFBA over standard TFA modifiers.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Baseline Drift | Unequal HFBA absorption at different organic % | Ensure HFBA concentration is identical in Solvent A and Solvent B. |

| Ghost Peaks | Impurities in HFBA reagent | Use High-Purity (Sequencing Grade) HFBA. Filter mobile phase. |

| Loss of MS Signal | Ion Suppression | Reduce HFBA to 0.05% or use a "TFA/HFBA fix" (e.g., 0.1% Formic + 0.01% HFBA) to balance signal vs. retention. |

| Broad Peaks | Slow Mass Transfer | Increase column temperature to 40-50°C to improve kinetics of the bulky ion-pair complex. |

References

-

Naldi, M., et al. (2006). "Histone proteins determined in a human colon cancer by high-performance liquid chromatography and mass spectrometry." Journal of Chromatography A, 1129(1), 73-81.[2] (Demonstrates HFBA use for highly basic histone proteins).

-

Choudhary, G., et al. (2008). "Separation of Amadori peptides from their unmodified analogs by ion-pairing RP-HPLC with heptafluorobutyric acid as ion-pair reagent." Analytical and Bioanalytical Chemistry, 392, 1189–1194. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 67808, Heptafluorobutyronitrile. (For chemical property verification). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Heptafluorobutyronitrile (C4F7N) Decomposition: A Technical Troubleshooting Guide

Welcome to the technical support center for heptafluorobutyronitrile (C4F7N). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential decomposition of C4F7N during experimental use. As a compound with unique properties, understanding its stability is critical for reliable and reproducible results. This document provides in-depth, field-proven insights into the causes of C4F7N decomposition and offers validated protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is heptafluorobutyronitrile and why is its stability a concern?

Heptafluorobutyronitrile, with the chemical formula C4F7N, is a fluorinated nitrile compound.[1][2] While it possesses desirable properties for various applications, including as a potential replacement for sulfur hexafluoride (SF6) in electrical insulation, its chemical stability can be a critical factor in experimental settings.[3][4] Decomposition can lead to the formation of unwanted byproducts, altering the chemical and physical properties of the system under investigation and compromising experimental outcomes.

Q2: What are the primary factors that can cause C4F7N to decompose?

The stability of C4F7N is influenced by several key environmental and chemical factors. These include:

-

Temperature: Elevated temperatures can provide the necessary energy to initiate thermal decomposition pathways.[5][6][7]

-

Moisture (Hydrolysis): Water is a significant catalyst for the decomposition of C4F7N, leading to hydrolysis of the nitrile group.[5][7][8]

-

Light Exposure (Photodegradation): UV and visible light can induce photodegradation by breaking chemical bonds within the molecule.[5][9][10]

-

Presence of Nucleophiles: The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to attack by nucleophiles.[11][12]

-

Oxygen and pH: The presence of oxygen can promote oxidation, and pH variations can alter molecular structures, affecting stability.[5][7][9]

Q3: I've observed unexpected crystal formation in my C4F7N experiment. What could be the cause?

The formation of crystals, often appearing as flakes or needles, is a strong indicator of hydrolysis.[8] In the presence of even small amounts of water, C4F7N can hydrolyze to first form an amide (C4H2F7NO). This amide can then react with another C4F7N molecule to form a dimer (C8H2F14N2O), which precipitates as crystals.[8] This process can be accelerated by the presence of certain metals, like copper, which can form complexes.[8]

In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving C4F7N decomposition in your experiments.

Issue 1: Suspected Thermal Decomposition

High temperatures can cause C4F7N to break down into smaller radical species. The primary thermal decomposition pathway involves the cleavage of C-C bonds, leading to the formation of C3F4N• and CF3• free radicals.[13]

-

Pressure increase in a closed system.

-

Inconsistent analytical results at elevated temperatures.

-

Detection of unexpected fluorinated byproducts such as CF4, C2F6, and C3F8.[8]

Caption: Workflow for diagnosing and resolving thermal decomposition.

-

Establish Baseline: Review literature to determine the documented thermal stability limits of C4F7N under conditions similar to your experiment.

-

Experimental Design: Design your experiment to operate well below the known decomposition temperature.

-

Ramped Heating Study: If high temperatures are necessary, perform a controlled study with stepwise temperature increases. Analyze samples at each step to identify the onset of decomposition.

-

Inert Atmosphere: Conduct high-temperature experiments under an inert atmosphere (e.g., Argon or Nitrogen) to prevent secondary reactions with oxygen.[7]

Issue 2: Hydrolysis and Byproduct Formation

Hydrolysis is one of the most common decomposition pathways for nitriles. For C4F7N, water acts as a potent catalyst, dramatically reducing the energy barrier for the initial reaction from ~59 kcal/mol to as low as 10 kcal/mol.[8]

The hydrolysis of nitriles can proceed under acidic or basic conditions.[14][15] In a neutral aqueous environment, the reaction is slow but is initiated by the nucleophilic attack of water on the nitrile carbon.[12]

Caption: Simplified hydrolysis pathway of C4F7N.

-

Appearance of solid precipitates (crystals).[8]

-

Shift in pH of the reaction medium.

-

Detection of amide or dimer species via analytical techniques (e.g., FTIR, GC-MS).

-

Identification of byproducts like COF2, CF3CN, and C2F5CN.[8]

-

Solvent Purity: Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

-

Glassware Preparation: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry, inert gas before use.

-

Inert Atmosphere Techniques: Handle C4F7N and prepare reactions under an inert atmosphere using a glovebox or Schlenk line.

-

Use of Desiccants: In sealed experimental setups, include a compatible desiccant to scavenge any residual moisture.[8]

Issue 3: Unexpected Side Reactions with Other Reagents

The nitrile group in C4F7N is an electrophilic center, making it susceptible to attack from nucleophilic reagents present in the reaction mixture. This can lead to a variety of unintended side products.

-

Hydroxide ions (OH-)

-

Alkoxides (RO-)

-

Amines (R-NH2)

-

Hydride reagents[16]

The reactivity is influenced by the nucleophile's strength and the reaction conditions.[11]

-

Reagent Analysis: Review all components in your experimental setup. Identify any species that can act as a nucleophile.

-

Control Reactions: Run control experiments where C4F7N is exposed to each reagent individually under the proposed reaction conditions.

-

Analytical Monitoring: Use techniques like in-situ FTIR or time-resolved NMR to monitor the reaction mixture for the disappearance of C4F7N and the appearance of new species.

-

Protecting Groups: If a nucleophilic functional group is part of a necessary reagent, consider using a protecting group strategy to temporarily mask its reactivity.

Analytical Characterization of Decomposition

Proper identification of decomposition products is crucial for confirming the degradation pathway and implementing the correct solution. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful techniques for this purpose.[8][17][18]

| Decomposition Product | Typical Analytical Method | Key Identifying Features |

| Amide/Dimer Crystals | FTIR, GC-MS | Characteristic C=O and N-H stretches (FTIR); Molecular ion peaks (MS).[8] |

| Carbonyl Fluoride (COF2) | FTIR, GC-MS | Strong IR absorbance; Specific mass fragmentation pattern.[17] |

| Perfluoroalkanes (CF4, C2F6) | GC-MS | Identified by retention time and mass spectrum library matching.[8][18] |

| Shorter-chain Nitriles (CF3CN) | GC-MS | Characteristic nitrile group fragmentation and molecular ion peak.[8] |

Table 1: Analytical methods for identifying common C4F7N decomposition products.

Experimental Protocol: Sample Analysis by GC-MS

-

Sample Preparation: Carefully extract a sample from the headspace or liquid phase of your experiment. For headspace, use a gas-tight syringe. For liquids, a dilution in a suitable anhydrous solvent may be necessary.

-

GC Column Selection: Use a column suitable for separating volatile and semi-volatile fluorinated compounds.

-

GC Method:

-

Injector: Set to a temperature that ensures volatilization without inducing further decomposition. Use splitless injection for trace analysis.[19]

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

-

Carrier Gas: Use high-purity Helium or Hydrogen.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a wide mass range (e.g., 30-500 amu) to capture all potential fragments.

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times to a reference library (e.g., NIST) and known standards.[19]

Summary of Best Practices for C4F7N Stability

To ensure the integrity of your experiments involving heptafluorobutyronitrile, adhere to the following core principles:

| Parameter | Recommendation | Rationale |

| Temperature | Maintain the lowest feasible temperature for your protocol. | Minimizes the rate of thermal decomposition reactions.[5][7] |

| Moisture | Rigorously exclude water using anhydrous techniques. | Prevents hydrolysis, a primary and rapid decomposition pathway.[8] |

| Atmosphere | Work under a dry, inert atmosphere (N2 or Ar). | Prevents oxidation and minimizes exposure to atmospheric moisture.[7] |

| Light | Store C4F7N in amber vials and protect experiments from light. | Avoids photodegradation induced by UV or high-intensity visible light.[5][10] |